5-acetyl-N,2-dimethylbenzamide
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Overview
Description
5-acetyl-N,2-dimethylbenzamide is an organic compound that belongs to the class of amides It is derived from benzoic acid and features an acetyl group and two methyl groups attached to the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-N,2-dimethylbenzamide can be achieved through several methods. One common approach involves the reaction of 2-nitro-3-methylbenzoic acid as an initial raw material. The process includes a sequence of reduction, chlorination, esterification, and ammonolysis reactions . Another method involves the condensation of o-toluidine with chloral hydrate and hydroxylamine hydrochloride to generate oxime, followed by dehydration and ring-closing under the action of concentrated sulfuric acid to obtain isatin. The isatin is then oxidized by hydrogen peroxide to generate isatoic anhydride, which undergoes ring opening by methylamine gas to obtain 2-amino-N,3-dimethylbenzamide .
Industrial Production Methods
The industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. The process may include the use of mild reaction conditions, efficient catalysts, and minimal waste generation to ensure cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
5-acetyl-N,2-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
5-acetyl-N,2-dimethylbenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-acetyl-N,2-dimethylbenzamide involves its interaction with specific molecular targets and pathways. For instance, in its role as an insecticide precursor, it acts on the ryanodine receptor, leading to muscle paralysis and death in insects . The compound’s biological activities, such as antimicrobial and antioxidant effects, are attributed to its ability to interact with cellular components and disrupt normal cellular functions .
Comparison with Similar Compounds
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid, used in various pharmaceutical applications.
N,N-dimethylbenzamide: A derivative with two methyl groups attached to the nitrogen atom, used as an intermediate in organic synthesis.
2-amino-5-chloro-N,3-dimethylbenzamide: An intermediate used in the synthesis of insecticides.
Uniqueness
5-acetyl-N,2-dimethylbenzamide is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H13NO2 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
5-acetyl-N,2-dimethylbenzamide |
InChI |
InChI=1S/C11H13NO2/c1-7-4-5-9(8(2)13)6-10(7)11(14)12-3/h4-6H,1-3H3,(H,12,14) |
InChI Key |
WWPLLRJOHFEXBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C)C(=O)NC |
Origin of Product |
United States |
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